An In-depth Technical Guide to 4-Cyano-2,6-dimethoxyphenylboronic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Cyano-2,6-dimethoxyphenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2,6-dimethoxyphenylboronic acid is an intriguing, sterically hindered, and electron-rich organoboron compound with significant potential in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a nitrile group for versatile functionalization and two ortho-methoxy groups that modulate its electronic properties and steric bulk—makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and its potential applications in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀BNO₄ | Based on its chemical structure. |
| Molecular Weight | 207.00 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature. |
| Melting Point | >150 °C (with decomposition) | The presence of polar functional groups (cyano and boronic acid) and the rigid aromatic ring would lead to a relatively high melting point. Phenylboronic acids are also known to undergo dehydration to form boroxines at elevated temperatures. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, acetone, and THF. Poorly soluble in nonpolar solvents like hexanes.[1] | The boronic acid and nitrile functionalities will impart polarity, favoring solubility in polar solvents. |
| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. The boronic acid group can be sensitive to high temperatures, leading to dehydration and the formation of the corresponding boroxine (trimeric anhydride). | Boronic acids are generally stable compounds but can be oxidized. The formation of boroxines is a common thermal decomposition pathway. |
Synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid
A plausible and efficient synthetic route to 4-Cyano-2,6-dimethoxyphenylboronic acid involves a two-step sequence starting from the commercially available 3,5-dimethoxyaniline. The key steps are the Sandmeyer reaction to introduce the nitrile group, followed by a regioselective bromination, and finally a lithium-halogen exchange and borylation.
Step 1: Synthesis of 3,5-dimethoxybenzonitrile
The synthesis begins with the diazotization of 3,5-dimethoxyaniline followed by a Sandmeyer reaction using a cyanide source, such as copper(I) cyanide.
Step 2: Synthesis of 4-Bromo-3,5-dimethoxybenzonitrile
The next step is the regioselective bromination of 3,5-dimethoxybenzonitrile. The two methoxy groups are ortho, para-directing. Due to steric hindrance at the 2 and 6 positions, bromination is expected to occur at the 4-position.
Step 3: Synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid
The final step is the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by quenching with a borate ester. This reaction is typically carried out at low temperatures to prevent side reactions.
Experimental Protocol: Synthesis of 4-Cyano-2,6-dimethoxyphenylboronic acid from 4-Bromo-3,5-dimethoxybenzonitrile
Disclaimer: This is a predicted protocol and should be performed with caution by trained professionals in a controlled laboratory setting.
Materials:
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4-Bromo-3,5-dimethoxybenzonitrile
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
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Triisopropyl borate
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Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-3,5-dimethoxybenzonitrile (1.0 equivalent) and anhydrous THF.
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Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
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Quenching and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x volumes).
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of 4-Cyano-2,6-dimethoxyphenylboronic acid would rely on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methoxy protons, and a broad singlet for the two hydroxyl protons of the boronic acid group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including the one attached to the boron atom), the aromatic CH carbons, the methoxy carbons, and the nitrile carbon.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-O stretches of the methoxy groups, and B-O stretches.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Reactivity and Applications
The primary utility of 4-Cyano-2,6-dimethoxyphenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organic halide or triflate.[2] The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Due to the presence of the two ortho-methoxy groups, 4-Cyano-2,6-dimethoxyphenylboronic acid is considered a sterically hindered and electron-rich boronic acid. These characteristics can influence its reactivity in Suzuki-Miyaura couplings. While steric hindrance can sometimes slow down the reaction rate, the electron-donating nature of the methoxy groups can facilitate the transmetalation step. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields in couplings with this type of boronic acid.[4][5]
Illustrative Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Potential Applications in Drug Discovery and Materials Science
The structural motif of a polysubstituted biaryl is prevalent in many pharmaceuticals and functional materials. The ability to introduce the 4-cyano-2,6-dimethoxyphenyl moiety into a molecule via Suzuki-Miyaura coupling opens up avenues for the synthesis of novel compounds with potential applications in:
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Medicinal Chemistry: The nitrile group can serve as a handle for further transformations into amines, amides, or tetrazoles, which are common functional groups in drug molecules. The dimethoxyphenyl group can influence the pharmacokinetic properties of a drug candidate by altering its lipophilicity and metabolic stability.
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Materials Science: Biaryl compounds are often used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of 4-Cyano-2,6-dimethoxyphenylboronic acid could be exploited to fine-tune the electronic and photophysical properties of these materials.
Safety and Handling
As with all chemicals, 4-Cyano-2,6-dimethoxyphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Conclusion
4-Cyano-2,6-dimethoxyphenylboronic acid is a promising and versatile building block for organic synthesis. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. Its unique combination of a reactive nitrile group and sterically demanding, electron-rich methoxy groups makes it a valuable tool for the construction of complex molecular architectures with potential applications in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.
References
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
